Paeoniflorin exhibits potent anti-inflammatory properties. Studies suggest it can suppress the production of inflammatory mediators like cytokines and chemokines, which play a crucial role in various inflammatory diseases. For instance, research has shown its effectiveness in reducing inflammation in animal models of arthritis and colitis [1].
[1] - Li et al., (2019). Paeoniflorin: A review of its anti-inflammatory effects. Phytomedicine, 124: 153242 []
Paeoniflorin demonstrates significant antioxidant activity. It can scavenge free radicals, which are unstable molecules that contribute to cellular damage and various diseases. Studies have shown its potential in protecting cells from oxidative stress in models of neurodegenerative diseases and liver damage [2, 3].
[2] - Wang et al., (2015). Paeoniflorin protects SH-SY5Y cells against MPP+-induced neurotoxicity through enhancing mitochondrial function and inhibiting ROS production. Journal of Asian Natural Products Research, 17(3): 322-330 []
[3] - Zhao et al., (2012). Paeoniflorin protects against D-galactosamine/lipopolysaccharide-induced acute liver injury in mice. International Journal of Molecular Sciences, 13(12): 16342-16354 []
Research suggests Paeoniflorin may possess neuroprotective properties. Studies have shown its ability to protect brain cells from damage caused by stroke, ischemia, and neurodegenerative diseases like Alzheimer's disease [4, 5]. The mechanisms underlying this effect are still being elucidated, but it may involve its antioxidant activity and its influence on specific cellular pathways.
[4] - Sun et al., (2018). Paeoniflorin protects against ischemic brain injury by inhibiting NLRP3 inflammasome activation and pyroptosis. Journal of Neuroinflammation, 15: 29 []
Paeoniflorin is a water-soluble monoterpene glycoside primarily extracted from the roots of plants in the Peony family, particularly Paeonia lactiflora. It was first isolated in 1963 and is recognized as a significant constituent in various herbal medicines. The chemical structure of paeoniflorin is characterized by a monoterpene backbone and a glucoside moiety, which contributes to its diverse pharmacological properties. This compound has been extensively studied for its therapeutic effects, particularly in traditional Chinese medicine, where it is used to treat various ailments including inflammation and pain .
Research suggests that paeoniflorin exerts its biological effects through various mechanisms, including:
Paeoniflorin exhibits a wide range of biological activities:
The biosynthesis of paeoniflorin involves complex pathways that are not yet fully elucidated. It is primarily derived from the roots of Paeonia species through extraction processes. Recent studies have aimed at understanding the post-modification pathways that could enhance synthetic biology approaches for producing paeoniflorin at scale. Current methods include:
Paeoniflorin is utilized in various therapeutic contexts:
Studies on the interactions of paeoniflorin with other compounds have revealed significant insights into its pharmacodynamics:
Several compounds share structural or functional similarities with paeoniflorin. Here are some notable examples:
Compound Name | Source | Key Properties |
---|---|---|
Paeonol | Paeonia suffruticosa | Anti-inflammatory and analgesic properties |
Albiflorin | Paeonia lactiflora | Similar glycoside structure; potential anti-cancer effects |
1-O-(β-D-glucopyranosyl)paeonisuffrone | Paeonia suffruticosa | Inhibits histamine release; anti-allergic properties |
Galloyl-oxypaeoniflorin | Paeonia lactiflora | Antioxidative effects; potential neuroprotective actions |
Triterpenoids | Various plants | Broad range of biological activities including anti-cancer |
Paeoniflorin's uniqueness lies in its specific glycosidic structure and its pronounced effects on various signaling pathways associated with inflammation and cancer progression. While other compounds may exhibit similar activities, paeoniflorin's distinct mechanisms of action contribute to its therapeutic versatility .
Paeoniflorin is a monoterpene glycoside with the molecular formula C₂₃H₂₈O₁₁ [1] [2] [3]. The compound has a molecular weight of 480.46-480.47 grams per mole, with slight variations reported across different sources due to measurement precision [1] [2] [3]. This molecular composition places paeoniflorin among the larger monoterpene glycosides, reflecting its complex structural architecture that includes both carbohydrate and aromatic components.
The Chemical Abstracts Service registry number for paeoniflorin is 23180-57-6 [1] [2] [3], which serves as its unique chemical identifier in databases worldwide. The compound belongs to the class of terpene glycosides, specifically characterized as prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone [4].
Property | Value | References |
---|---|---|
Molecular Formula | C₂₃H₂₈O₁₁ | [1] [2] [3] |
Molecular Weight (g/mol) | 480.46-480.47 | [1] [2] [3] |
CAS Registry Number | 23180-57-6 | [1] [2] [3] |
Monoisotopic Molecular Weight | 480.163161738 | [4] |
The stereochemical configuration of paeoniflorin is characterized by its complex three-dimensional cage-like pinane skeleton with multiple chiral centers [4] [5]. The absolute stereochemistry follows the designation [(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl benzoate [4].
The stereochemical assignments are critical for understanding the compound's biological activity and three-dimensional structure. The configuration at specific positions determines the spatial arrangement of functional groups, which directly impacts molecular recognition and binding interactions [5]. The glucose moiety is connected to the pinane skeleton at C1 with β-configuration, while the benzoyl moiety is attached at C8 [5]. The cage-like pinane skeleton features a methyl unit at C2 and a hydroxyl unit at C4, both of which contribute to the compound's overall stereochemical complexity.
Position | Configuration | Significance |
---|---|---|
C-1aR | R | Glucose attachment point |
C-2β | β | Methyl group position |
C-3aα | α | Ring junction |
C-5α | α | Cage structure |
C-5aα | α | Ring junction |
C-5bα | α | Benzoyl attachment point |
The importance of this stereochemical configuration cannot be overstated, as paeoniflorin loses its bioactivity without the properly positioned glucose and benzoyl moieties [5]. These structural components are essential for the compound's pharmacological properties and molecular interactions.
The structural elucidation of paeoniflorin represents a significant milestone in natural product chemistry, spanning nearly a decade of intensive research. Paeoniflorin was first isolated from the roots of Paeonia lactiflora by Shibata and Nakahara in 1963 [6] [5] [7] [8] [9]. In their initial work, Shibata and colleagues identified paeoniflorin as a D-glucoside with a benzoylated C₁₀-compound (C₁₀H₁₄O₅) [6].
The complete structural determination proved challenging and required additional investigations. Subsequent studies revealed that paeoniflorin is a monoterpene glucoside whose basic skeleton is a pinane derivative [6]. However, the absolute structure was not fully established until 1972, when Kaneda, Iitaka, and Shibata published their comprehensive structural analysis [5] [8] [9] [10]. This landmark study rectified the initial structural proposals and confirmed the cage-like pinane architecture that characterizes the compound.
Further refinements to the structural understanding continued through the 1980s. The metabolism studies conducted in 1985 led to the identification of paeonimetaboline metabolites, providing additional insights into the compound's structural features [11]. The absolute stereochemistry was definitively confirmed through X-ray crystallographic analysis in 1987 [12], which provided unambiguous three-dimensional structural information.
Year | Milestone | Significance | References |
---|---|---|---|
1963 | First isolation by Shibata and Nakahara | Discovery from Paeonia lactiflora roots | [6] [5] [7] [8] [9] |
1972 | Structure rectification by Kaneda et al. | Confirmed pinane cage structure | [5] [8] [9] [10] |
1985 | Metabolism studies (paeonimetaboline) | Metabolite identification | [11] |
1987 | X-ray crystallographic analysis | Absolute stereochemistry confirmation | [12] |
2006 | ¹H-NMR quantitative analysis developed | Analytical method advancement | [13] [14] |
Crystal structure analysis of paeoniflorin has provided definitive confirmation of its three-dimensional molecular architecture. The crystallographic studies revealed that paeoniflorin forms crystals with specific morphological characteristics and belongs to a defined space group [12]. The X-ray crystallographic analysis conducted in 1987 established the absolute stereochemistry and confirmed the cage-like structure of the pinane skeleton [12].
The crystal morphology of paeoniflorin-related compounds has been described as exhibiting complete extinction in polarized light, with crystals typically having the form of laths with pointed or wedge-shaped ends [15]. The crystallographic data provide precise bond lengths, bond angles, and atomic coordinates that define the compound's three-dimensional structure [12].
Single-crystal X-ray analysis using the direct method has been employed to establish the molecular conformation with high precision [12]. This technique has been particularly valuable for confirming the stereochemical assignments and understanding the spatial relationships between different functional groups within the molecule. The crystal structure analysis has also revealed important information about intermolecular interactions and packing arrangements in the solid state.
Paeoniflorin exhibits characteristic physical properties that are consistent across multiple sources. The compound appears as white powder or white to pale brown crystals [2] [3] [16]. The melting point ranges from 123-125°C with decomposition [2] [3] [16], indicating thermal instability at elevated temperatures. Some sources report slight variations, with melting points of approximately 124°C with decomposition [2] [3].
The physical appearance of paeoniflorin is described consistently as a white crystalline powder [3] [16]. Under certain conditions, particularly when exposed to moisture or during processing, the compound may exhibit a pale brown coloration, though this does not necessarily indicate degradation [2].
The solubility characteristics of paeoniflorin demonstrate its amphiphilic nature, with varying degrees of solubility in different solvent systems. In water, paeoniflorin exhibits limited solubility at approximately 10 mg/mL at 25°C [17] [18]. This moderate water solubility is attributed to the presence of the glucose moiety, which provides hydrophilic character to the otherwise lipophilic pinane structure.
In organic solvents, paeoniflorin shows different solubility patterns. The compound is soluble in ethanol [17] and exhibits solubility in methanol ranging from 1-30 mg/mL depending on conditions [3] [17] [18]. The solubility in methanol is enhanced through sonication, reaching approximately 30 mg/mL [3] [18]. Paeoniflorin also demonstrates slight solubility in pyridine [3].
For biological and pharmaceutical applications, paeoniflorin can be dissolved in phosphate-buffered saline (pH 7.2) at concentrations up to 10 mg/mL [18]. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, though such solutions are not recommended for storage beyond one day [18].
Paeoniflorin exhibits poor thermostability, which has significant implications for processing and storage [19]. High temperatures and long-term heating result in decreased paeoniflorin content due to thermal degradation [19]. The thermostability is negatively correlated with the water content of materials containing paeoniflorin [20], suggesting that moisture enhances thermal decomposition.
The compound demonstrates hygroscopic properties [17], meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates careful storage conditions to maintain stability. The recommended storage temperature is 2-8°C [2] [3] [17], which helps preserve the compound's integrity over extended periods.
Studies on stability under various processing conditions have revealed that freeze-drying is superior to conventional drying methods for maintaining paeoniflorin content [19]. Low-temperature storage (4°C) of fresh plant materials for approximately one month after harvest can actually result in slightly increased and stable paeoniflorin content, likely due to suppression of enzymatic degradation [20].
Property | Value | References |
---|---|---|
Appearance | White powder/crystals | [2] [3] [16] |
Melting Point (°C) | 123-125 (decomposition) | [2] [3] [16] |
Boiling Point (°C) | 498.51 (rough estimate) | [3] [21] |
Density (g/cm³) | 1.3044-1.6 (estimate) | [3] [21] [22] |
Refractive Index | 1.5376-1.683 (estimate) | [3] [21] [22] |
Solubility in Water (mg/mL) | 10 | [17] [18] |
Solubility in Methanol (mg/mL) | 1-30 | [3] [17] [18] |
Storage Temperature (°C) | 2-8 | [2] [3] [17] |
Hygroscopic Property | Yes | [17] |
Paeoniflorin exhibits characteristic ultraviolet absorption properties that are valuable for both identification and quantitative analysis. The compound shows a maximum absorption wavelength (λmax) at 231.9 nanometers when measured in methanol [23]. This absorption is attributed to the benzoyl chromophore present in the molecule, which contains an aromatic benzene ring conjugated with a carbonyl group.
The specific absorbance (E₁cm¹%) in methanol at 230 nanometers has been reported as 263.4 [23], providing a quantitative measure of the compound's absorptivity. This value is particularly useful for analytical applications and quality control procedures in pharmaceutical preparations containing paeoniflorin.
Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in paeoniflorin. The compound exhibits typical absorption patterns for hydroxyl groups, ester carbonyl groups, and aromatic carbon-carbon bonds. Based on the structural features of paeoniflorin, expected infrared absorptions would include hydroxyl stretching around 3200-3600 cm⁻¹, ester carbonyl stretching near 1700 cm⁻¹, and aromatic carbon-carbon stretching in the 1400-1600 cm⁻¹ region.
The glucose moiety contributes characteristic carbohydrate absorption bands, while the benzoyl group provides aromatic and ester functionalities that are readily identifiable in the infrared spectrum. The complex cage-like pinane structure contributes additional carbon-hydrogen and carbon-carbon stretching and bending vibrations throughout the fingerprint region.
Nuclear magnetic resonance spectroscopy has proven to be an invaluable tool for both structural elucidation and quantitative analysis of paeoniflorin. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy reveals distinctive signals that can be used for identification and quantification purposes [13] [14].
The most characteristic ¹H-NMR signal appears at δ 5.78 parts per million, corresponding to the H-9 proton [13] [14]. This signal has been specifically utilized for quantitative analysis applications. Additional diagnostic signals include H-10, H-2″, and H-6″ protons, each providing unique chemical shift information that aids in structural confirmation [13].
Mass spectrometry analysis of paeoniflorin provides characteristic fragmentation patterns that are useful for structural confirmation and analytical applications. Under matrix-assisted laser desorption/ionization conditions, paeoniflorin forms sodium adducts with a molecular ion peak at m/z 503 [M+Na]⁺ [24] [25].
The fragmentation patterns reveal loss of characteristic structural units, including glucose (162 mass units), benzoyl groups (122 mass units), and in related galloylated derivatives, galloyl groups (154 mass units) [24] [25]. These fragmentation patterns are consistent with the compound's structural features and provide valuable information for identification purposes.
The ionization efficiency in mass spectrometry has been studied, revealing that carboxylic ester groups have higher affinity for sodium ions compared to acetal groups [24] [25]. This observation is attributed to the carbonyl oxygen being negatively polarized, allowing it to function as a Lewis base and facilitating sodium ion coordination.
Technique | Key Features | References |
---|---|---|
UV Spectroscopy | λmax = 231.9 nm (methanol) | [23] |
IR Spectroscopy | Hydroxyl groups, Ester C=O, Aromatic C=C | [General IR knowledge] |
¹H-NMR | H-9 at δ 5.78 ppm, H-10, H-2″, H-6″ signals | [13] [14] |
Mass Spectrometry | Molecular ion at m/z 503 [M+Na]⁺ | [24] [25] |
Mass Spectrometry (fragmentation) | Loss of glucose (162 u), benzoyl (122 u), galloyl (154 u) | [24] [25] |
Irritant